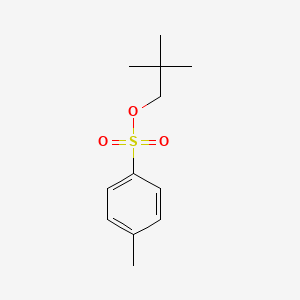

Neopentyl tosylate

Vue d'ensemble

Description

Neopentyl tosylate is an organic compound that is a derivative of neopentyl alcohol . It is formed by transforming an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl), creating what is termed an organic tosylate . It is known for its excellent leaving group properties in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen .

Synthesis Analysis

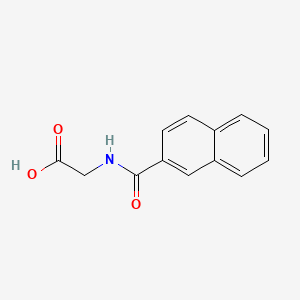

The synthesis of Neopentyl tosylate involves an SN2 reaction . For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group .Molecular Structure Analysis

Neopentyl tosylate contains total 34 bond(s); 16 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 sulfonate(s) (thio-/dithio-) .Applications De Recherche Scientifique

Solvolysis Studies

Neopentyl tosylate is studied in the context of solvolysis. Research indicates that in the solvolysis of compounds analogous to neopentyl tosylate, various groups such as sulphonyl and sulphinyl can rearrange, while nitro and phosphoryl groups can lead to fragmentation. This knowledge is crucial for understanding the behavior of neopentyl tosylate under solvolysis conditions and its potential applications in chemical synthesis (Hodgson, Shepherd, & Warren, 1974).

Organocopper Chemistry

In organocopper chemistry, neopentyl tosylate shows unique reactivities. Studies reveal that diphenylcopperlithium and dimethylcopperlithium react differently with neopentyl tosylate esters, leading to the formation of olefins via a concerted anti-1,2-dehydrosulfonation process. These findings are significant for the development of new synthetic routes in organocopper chemistry (Posner & Babiak, 1979).

Tosyl Group Transfer

Neopentyl tosylate is also involved in tosyl group transfer reactions. Research shows that certain compounds, like O, O′-ditosylethyleneglycol, can act as tosyl group transfer reagents to neopentyl type alcohols. These reactions are valuable for synthesizing complex molecules, including spirooxetane and ditosylates (Weber, 1981).

Palladium-Catalyzed Reactions

Neopentyl tosylate is also important in palladium-catalyzed Heck-type cascade reactions. It can efficiently react with carbenes to form highly functionalized alkenes, demonstrating its utility in complex organic synthesis, particularly in the synthesis of spiro compounds (Liu et al., 2013).

Neopentylglycolborylation

Neopentyl tosylate plays a role in neopentylglycolborylation reactions. These reactions are catalyzed by nickel-based mixed-ligand systems and are important for the synthesis of a wide range of aryl mesylates and tosylates. The addition of zinc powder as a reductant in these reactions can dramatically increase yields and reduce reaction times (Wilson et al., 2010).

Mécanisme D'action

The mechanism of action of Neopentyl tosylate involves the conversion of an alcohol to a tosylate or mesylate which proceeds with retention of configuration at the electrophilic carbon . Chlorides, bromides, and tosylate/mesylate groups are excellent leaving groups in nucleophilic substitution reactions .

Orientations Futures

Future research could focus on the transformation kinetics of the model plastic crystal, neopentyl glycol . Additionally, the underlying origin of thermal hysteresis in similar compounds remains poorly understood and addressing this knowledge gap is critical to developing low-hysteresis caloric effect materials’ systems .

Propriétés

IUPAC Name |

2,2-dimethylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3S/c1-10-5-7-11(8-6-10)16(13,14)15-9-12(2,3)4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSUDLSXJPGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300617 | |

| Record name | Neopentyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neopentyl tosylate | |

CAS RN |

2346-07-8 | |

| Record name | Neopentyl tosylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neopentyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

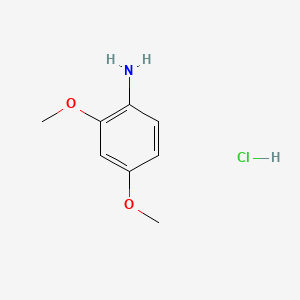

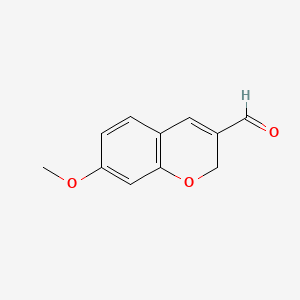

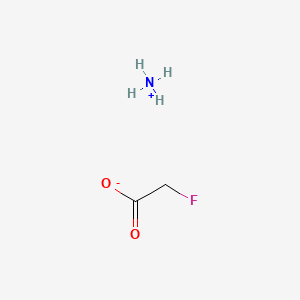

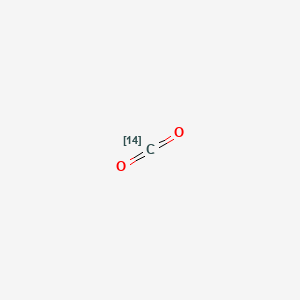

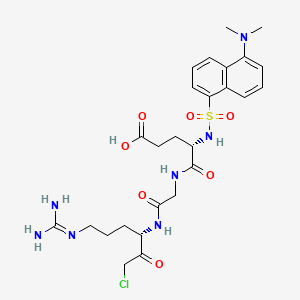

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B1607015.png)